2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
The compound “2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor for RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of 0.4 nM .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 799.1±60.0 °C . Its density is predicted to be 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but it is insoluble in water . The compound should be stored at 4°C .Scientific Research Applications
Targeted Kinase Inhibition
- RET Mutations : It also demonstrates effective inhibition against common RET oncogenic mutations, with IC50 values around 0.4 nM .
In Vitro Studies
In a kinase library containing 371 kinases, BLU-667 exhibits remarkable selectivity for RET. Specifically:
- Cell Proliferation Inhibition : In cancer cell lines harboring RET mutations, BLU-667 specifically inhibits RET signaling. It outperforms other multi-kinase inhibitors in suppressing cell proliferation driven by RET mutations .
In Vivo Efficacy
In preclinical studies, BLU-667 demonstrates efficacy in inhibiting RET-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts without affecting VEGFR2. Importantly, it maintains good tolerability in vivo .
Mechanism of Action
In vitro studies have shown that BLU-667 can specifically inhibit RET signaling in cancer cells with RET mutations . It is more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 . BLU-667 has good tolerance in in vivo experiments .
Safety and Hazards
properties
IUPAC Name |
2-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-18(25)13-15-12-14(5-6-16(15)21-22)19(26)24-10-8-23(9-11-24)17-4-2-3-7-20-17/h2-4,7,13-14H,5-6,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJRUWXURYPVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one |
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